molecular formula C23H27N3O2S B2398757 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 872208-46-3

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No. B2398757
CAS RN: 872208-46-3
M. Wt: 409.55
InChI Key: PAWVALLCFIHQRL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the class of quinoline-based sulfonamides. This compound has attracted the attention of many researchers due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Activity in Immunostimulatory Antagonists : A study explored the synthesis of 2-phenylquinolines, including compounds similar to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline, for their role as antagonists of immunostimulatory CpG-oligodeoxynucleotides. These compounds demonstrated significant biological activity, suggesting their potential in modulating immune responses (Strekowski et al., 2003).

  • Anticancer Activity : Another research focused on 1-(4-methylpiperazin-1-yl)isoquinolines, which are structurally related to the compound , examining their anticancer activity. This study highlighted the promise of these compounds in developing new anticancer drugs, with variations in their structure significantly influencing their biological activity (Konovalenko et al., 2022).

  • Synthesis of Biologically Active Derivatives : A different approach involved synthesizing new derivatives of pyrazole, triazole, and thiazolidine-pyrimidoquinoline, which share a common quinoline core with the compound of interest. These derivatives showed potent antitumor activity, indicating the versatility of quinoline-based structures in medicinal chemistry (Abu‐Hashem & Aly, 2012).

  • Microwave-Assisted Synthesis for Biological Studies : Another research focused on the microwave-assisted synthesis of ethylpiperazinyl-quinolinyl fused acridine derivatives, leveraging the structural similarity to this compound. This study emphasized the efficient synthesis process and its potential application in biological studies, particularly in molecular docking in protein studies (Murugesan et al., 2017).

Antimicrobial and Antifungal Properties

  • Antimicrobial Agents Synthesis : In another study, thiazolidinone derivatives were synthesized, which included structures analogous to the compound of interest. These derivatives were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).

  • Synthesis and Evaluation of Antibacterial and Antifungal Activity : A study synthesized new pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, relevant to the structure of the compound . These compounds were tested for their antimicrobial activities, showing effectiveness against various microorganisms, indicating their potential use in treating infections (Hassan, 2013).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-25-11-13-26(14-12-25)23-20-7-5-6-8-21(20)24-16-22(23)29(27,28)19-10-9-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVALLCFIHQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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